1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol
Overview
Description
1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol, otherwise known as 2-APA, is an organophosphorus compound that has been used in scientific research for a variety of applications. It is a derivative of the well-known organophosphorus compound, paraoxon, which is an inhibitor of acetylcholinesterase (AChE). 2-APA is structurally similar to paraoxon but is less toxic, making it a useful tool in research studies.
Scientific Research Applications
Synthesis and Properties :
- The compound has been used in the synthesis of pharmacologically valuable derivatives, demonstrating its utility in medicinal chemistry (Schenk, 2014).
- A study on the condensation of similar compounds resulted in new aminomethoxy derivatives with potent antimicrobial properties, indicating the potential of this compound in developing new antimicrobials (Jafarov et al., 2019).
Pharmacological Activity :
- Research has explored the cardioselective properties of compounds related to this structure, suggesting its relevance in developing cardiovascular drugs (Rzeszotarski et al., 1983).
Molecular Interaction Studies :
- Studies have been conducted to understand the binding and interaction of similar compounds with biological receptors, which is crucial for drug development (Large & Smith, 1983).
Chemical Synthesis Techniques :
- The compound and its derivatives have been synthesized and characterized, aiding in the development of novel chemical synthesis methods (Gupta et al., 1978).
Material Science Applications :
- Research into the synthesis of metal-free and metallophthalocyanines using derivatives of this compound highlights its potential application in material sciences (Acar et al., 2012).
Analytical Chemistry Applications :
- The compound has been utilized in analytical methods like LC-MS/MS for the quantification of aminopropan-2-ol derivatives, showcasing its importance in analytical chemistry (Walczak, 2014).
properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/i2D3,3D3,12D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAWMOMDPGJMB-JLTHDCAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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